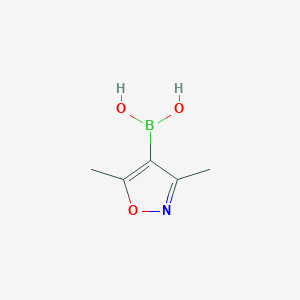
3,5-Dimethylisoxazole-4-boronic acid
Cat. No. B100710
Key on ui cas rn:
16114-47-9
M. Wt: 140.94 g/mol
InChI Key: DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278915B2
Procedure details


To a 500 mL three RB flask fitted with magnetic stirrer was charged 4-bromo-3,5-dimethyl-1,2-oxazole (4.0 g, 22.7 mmol) in THF (40 mL), cooled −78° C. To the stirred solvent was added n-butyl lithium (28.4 mL, 1.6M solution, 45.0 mmol) drop wise and stirred at −65° C. about 30 minutes. The RM was brought to −78° C., was added tri-isopropyl borate (12.81 g, 68.0 mmol), once the temperature to reached room temperature and stirred about 16 h. Then removed the solvent under reduced pressure and quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4 and removed the solvent under reduced pressure. The obtained crude material was purified by silica gel column chromatography to obtain white solid. (0.4 g, yield: 12.5%).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One





Yield
12.5%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:8])=[N:4][O:5][C:6]=1[CH3:7].C([Li])CCC.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>C1COCC1>[CH3:8][C:3]1[C:2]([B:14]([OH:19])[OH:15])=[C:6]([CH3:7])[O:5][N:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NOC1C)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
28.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
12.81 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at −65° C. about 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reached room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred about 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then removed the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain white solid
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NOC(=C1B(O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 12.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
